Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate
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Overview
Description
Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate is a complex organic compound that features a triazole ring, a piperidine ring, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its triazole and piperidine moieties which are known to exhibit various biological activities.
Biological Studies: The compound is used in studies investigating enzyme inhibition, antimicrobial, anticancer, and antifungal activities.
Industrial Applications: It is also studied for its potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[1-(2-methyl-1,2,3-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate: Similar structure but with a 1,2,3-triazole ring.
Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-(4-chlorophenyl)propanoate: Similar structure with a chlorinated phenyl ring.
Uniqueness
Ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate is unique due to its specific combination of a 1,2,4-triazole ring, a piperidine ring, and a phenylpropanoate ester, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
ethyl 3-[1-(2-methyl-1,2,4-triazole-3-carbonyl)piperidin-4-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-27-18(25)13-17(15-7-5-4-6-8-15)16-9-11-24(12-10-16)20(26)19-21-14-22-23(19)2/h4-8,14,16-17H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMDHXUEGEIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCN(CC1)C(=O)C2=NC=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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